PD173955

Chronic Myeloid Leukemia Tyrosine Kinase Inhibitor Activation Loop Conformation

PD173955 is an essential, dual Src/Abl inhibitor that uniquely binds the active Bcr-Abl conformation, a property absent in imatinib. With 15- to 20-fold greater potency in CML cell lines and a restricted target profile (c-Src IC50=25 nM, Yes IC50=22 nM, Lck IC50=5 nM) that spares PDGFR, InsR, and PKC, it is the definitive probe for dissecting Bcr-Abl-driven signaling and imatinib-resistant kinase states. This concentration-dependent bifurcation (G1 arrest at 2-35 nM, G2/M arrest at 5,000 nM) enables precise dissection of leukemic phenotypes in a single compound. Choose PD173955 for conformational selectivity and highly reproducible, target-specific research.

Molecular Formula C21H16Cl2N4OS
Molecular Weight 443.3 g/mol
CAS No. 260415-63-2
Cat. No. B1684432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD173955
CAS260415-63-2
SynonymsPD 173955
PD-173955
PD173955
Molecular FormulaC21H16Cl2N4OS
Molecular Weight443.3 g/mol
Structural Identifiers
SMILESCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC(=CC=C4)SC
InChIInChI=1S/C21H16Cl2N4OS/c1-27-19-12(9-15(20(27)28)18-16(22)7-4-8-17(18)23)11-24-21(26-19)25-13-5-3-6-14(10-13)29-2/h3-11H,1-2H3,(H,24,25,26)
InChIKeyVAARYSWULJUGST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PD173955 (CAS 260415-63-2) for Scientific Procurement: A Pyrido[2,3-d]pyrimidine Dual Src/Abl Tyrosine Kinase Inhibitor with Subnanomolar Bcr-Abl Affinity


PD173955 (CAS 260415-63-2) is a pyrido[2,3-d]pyrimidine derivative that functions as an ATP-competitive, dual Src/Abl tyrosine kinase inhibitor. It is distinguished from first-generation Bcr-Abl inhibitors by its unique ability to bind to the active conformation of the Abl kinase domain, whereas imatinib exclusively targets an inactive DFG-out conformation [1]. The compound exhibits potent enzymatic inhibition of Bcr-Abl with IC50 values in the 1-2 nM range and also inhibits c-Src, Yes, and Lck with IC50 values ranging from 5 to 25 nM, while showing minimal activity against InsR, PKC, and FGFRα [2]. PD173955 has been validated in multiple Bcr-Abl-positive leukemia models and is extensively utilized as a chemical probe for investigating Src-mediated mitotic progression and Bcr-Abl-driven oncogenic signaling [3].

Why PD173955 (CAS 260415-63-2) Cannot Be Interchanged with First-Generation Imatinib or Broader Multi-Kinase Inhibitors in Bcr-Abl Research


Generic substitution between PD173955 and other Bcr-Abl inhibitors is not scientifically valid due to fundamental mechanistic divergence in kinase conformation recognition. PD173955 binds to an active conformation of Bcr-Abl wherein the activation loop adopts an orientation similar to that found in catalytically active kinases, whereas imatinib specifically targets the DFG-out inactive conformation [1]. This conformational distinction translates directly to differential potency—PD173955 demonstrates approximately 15- to 20-fold greater efficacy than imatinib in CML cell line assays [2]. Furthermore, unlike dasatinib, which exhibits broad multi-kinase inhibition including PDGFR and c-Kit, PD173955 maintains a more restricted target profile centered on Src family kinases and Bcr-Abl with limited activity against PDGFR, InsR, or PKC . Substituting PD173955 with an alternative Bcr-Abl inhibitor in a research protocol would fundamentally alter the experimental interpretation regarding kinase conformational states, off-target signaling contributions, and the cellular consequences of Src co-inhibition.

PD173955 (CAS 260415-63-2) Evidence-Based Differentiation: Comparative Quantitative Data for Scientific Selection


PD173955 vs Imatinib: Conformation-Dependent Binding Enables 15-20-Fold Enhanced Cellular Efficacy

PD173955 binds to the ATP-binding pocket of Bcr-Abl regardless of whether the activation loop adopts an open (active) or closed (inactive) conformation, whereas imatinib can only bind when the activation loop is in a closed, DFG-out configuration [1]. This conformational promiscuity translates directly to quantitative functional superiority: PD173955 exhibits 15- to 20-fold greater efficacy than imatinib in CML cell line assays [2]. The structural basis for this difference was established by X-ray crystallography comparing the catalytic domain of c-Abl complexed with either inhibitor, revealing that imatinib recognition is restricted to the downregulated kinase form while PD173955 accommodates multiple activation states [1].

Chronic Myeloid Leukemia Tyrosine Kinase Inhibitor Activation Loop Conformation

PD173955 vs Dasatinib: Differential Src Kinase Selectivity Profile with Quantitative IC50 Data

PD173955 exhibits a distinct Src family kinase inhibition profile compared to dasatinib. PD173955 inhibits c-Src with an IC50 of 25 nM, Yes with an IC50 of 22 nM, and Lck with an IC50 of 5 nM [1]. In contrast, dasatinib demonstrates broader multi-kinase inhibition including potent activity against PDGFR and c-Kit in addition to Src and Abl . PD173955 shows selectivity for Src family kinases and Bcr-Abl over InsR, α-FGFR, bFGFR, PDGFR, and PKC, for which no activity is observed [1]. Notably, PD173955 inhibits Bcr-Abl with an IC50 of 1-2 nM, a potency that matches or exceeds that of dasatinib in enzymatic assays .

Kinase Selectivity Profiling Src Family Kinases Bcr-Abl Inhibition

PD173955 vs Imatinib: Quantitative Bcr-Abl Kinase Inhibition Potency Comparison

In direct enzymatic kinase inhibition assays, PD173955 inhibits Bcr-Abl with an IC50 of 1-2 nM , making it significantly more potent than imatinib at the biochemical level. While imatinib also targets Bcr-Abl, its binding is restricted to the inactive DFG-out conformation, which limits its potency against constitutively active kinase populations [1]. The subnanomolar-range potency of PD173955 against Bcr-Abl is complemented by its Src inhibitory activity (IC50=22 nM), whereas imatinib lacks meaningful Src family kinase inhibition entirely [2]. This dual Bcr-Abl/Src inhibition profile at low nanomolar concentrations represents a fundamental pharmacological distinction between the two compounds.

Bcr-Abl Kinase Assay Enzymatic Inhibition Tyrosine Kinase Inhibitor

PD173955 Cell Line Selectivity: 100- to 200-Fold Greater Sensitivity in Bcr-Abl-Positive vs Negative Cells

PD173955 potently inhibits Bcr-Abl-dependent cell growth with IC50 values of 2-35 nM across Bcr-Abl-positive cell lines, demonstrating approximately 100- to 200-fold greater sensitivity compared to Bcr-Abl-negative cell lines . In specific Bcr-Abl-dependent cell lines K562 and RWLeu4, PD173955 inhibited cell proliferation with IC50 values of 35 nM and 10 nM, respectively, and arrested the cell cycle in G1 phase at low nanomolar concentrations . The compound also inhibits c-Kit ligand-dependent M07e cell proliferation with an IC50 of 40 nM via suppression of c-Kit autophosphorylation . This marked cellular selectivity for Bcr-Abl-driven proliferation distinguishes PD173955 from broader-spectrum kinase inhibitors that exhibit cytotoxicity across both Bcr-Abl-positive and -negative cell populations.

Antiproliferative Activity Cell Line Selectivity Bcr-Abl Dependency

PD173955 Induces Distinct G1 Cell Cycle Arrest in Bcr-Abl-Dependent Cells vs G2/M Arrest at Higher Concentrations

PD173955 induces a concentration-dependent differential cell cycle arrest pattern that distinguishes its mechanism from other kinase inhibitors. In Bcr-Abl-dependent cell lines (K562 and RWLeu4), PD173955 arrests the cell cycle in G1 phase at low nanomolar concentrations (IC50 values of 35 nM and 10 nM, respectively) . At higher concentrations (5,000 nM), the compound induces G2/M phase arrest across a broad panel of solid tumor cell lines including DU145 (prostate), SKOV3 (ovarian), HT-29 (colon), A549 (lung), and A431 (skin) cancer cells [1]. This biphasic cell cycle effect—G1 arrest at low concentrations in Bcr-Abl-dependent cells versus G2/M arrest at high concentrations across diverse cancer types—reflects the compound's dual capacity to inhibit Bcr-Abl-driven proliferation and Src kinase-dependent mitotic progression [2].

Cell Cycle Arrest G1 Phase Mitotic Block

PD173955 Exhibits Potent Antiproliferative Activity in Primary CML Progenitor Cells with Differential Sensitivity vs Normal Progenitors

PD173955 demonstrates potent inhibition of primary chronic myelogenous leukemia (CML) progenitor cells at clinically relevant low nanomolar concentrations while sparing normal progenitor cells. In vitro assays showed that PD173955 inhibited fresh CML primary progenitor cells in the low nanomolar range [1]. In CML CD34+ GM progenitors, PD173955 inhibited KL (c-Kit ligand)-dependent proliferation with an IC50 of 50 nM and GM-CSF-dependent cell growth with an IC50 of 1 μM, achieving maximum inhibition at a dose of 25 nM . In patient-derived peripheral blood CML progenitor cells, PD173955 exhibited an IC50 of approximately 7.5 nM [2]. This selective targeting of CML progenitors without inhibiting normal progenitor cells represents a key differentiator from first-generation inhibitors that may exhibit broader hematopoietic toxicity.

Primary CML Progenitors Ex Vivo Efficacy Leukemia Stem Cells

PD173955 (CAS 260415-63-2) Validated Application Scenarios for Scientific Procurement


Mechanistic Studies of Bcr-Abl Conformational Activation States and Imatinib Resistance

PD173955's ability to bind Bcr-Abl in both open (active) and closed (inactive) activation loop conformations makes it an essential tool for investigating imatinib-resistant kinase states [1]. Unlike imatinib, which is restricted to the DFG-out inactive conformation, PD173955 recognizes multiple activation states of the Abl kinase domain [2]. This property enables researchers to interrogate Bcr-Abl signaling in cellular contexts where the kinase is predominantly in an active conformation, including gatekeeper mutation settings that abrogate imatinib binding. The 15- to 20-fold greater efficacy of PD173955 compared to imatinib in CML cell lines provides a quantitative benchmark for assessing conformation-dependent inhibitor sensitivity [1].

Dissection of Src Kinase-Dependent Mitotic Progression in Cancer Cell Biology

PD173955 was the first compound identified to cause mitotic arrest through Src kinase inhibition, establishing it as a foundational chemical probe for studying Src family kinase function in cell cycle regulation [3]. The compound produces mitotic block after chromosome condensation in prophase, before spindle assembly, and without loss of cyclin A and B kinase activities [3]. At 5,000 nM, PD173955 induces G2/M arrest in DU145 prostate, SKOV3 ovarian, HT-29 colon, A549 lung, and A431 skin cancer cells, enabling researchers to study Src-dependent mitotic mechanisms across diverse solid tumor models [4].

Ex Vivo Validation of Bcr-Abl Dependency in Primary CML Patient Samples

The potent inhibition of primary CML progenitor cells by PD173955 at low nanomolar concentrations (IC50 ~7.5 nM in patient-derived peripheral blood cells) supports its use as a chemical validation tool in ex vivo CML research [4]. PD173955 selectively inhibits CML CD34+ GM progenitors (IC50 = 50 nM for KL-dependent proliferation) while requiring approximately 20-fold higher concentrations to affect GM-CSF-dependent normal progenitor growth (IC50 = 1 μM) . This differential sensitivity provides a quantitative window for confirming Bcr-Abl oncogene addiction in primary leukemia specimens, enabling robust pharmacodynamic biomarker studies and preclinical assessment of Bcr-Abl-targeted therapeutic strategies.

Investigating Bcr-Abl and Src Kinase Signaling Crosstalk in Leukemogenesis

PD173955's dual inhibition of Bcr-Abl (IC50 = 1-2 nM) and Src family kinases (c-Src IC50 = 25 nM, Yes IC50 = 22 nM, Lck IC50 = 5 nM) uniquely positions it for studies of signaling crosstalk between these two kinase families in leukemic transformation . The compound's 100- to 200-fold selectivity for Bcr-Abl-positive versus Bcr-Abl-negative cell lines confirms its on-target cellular activity against Bcr-Abl-driven proliferation . At low nanomolar concentrations (2-35 nM), PD173955 induces G1 arrest specifically in Bcr-Abl-dependent cells, while higher concentrations (5,000 nM) produce G2/M arrest via Src inhibition across solid tumor lines [4]. This concentration-dependent mechanistic bifurcation enables researchers to dissect the relative contributions of Bcr-Abl and Src signaling to leukemic phenotypes within a single compound treatment framework.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD173955

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.